molecular formula C19H21NO4 B1254942 (+)-Erysotramidine

(+)-Erysotramidine

Cat. No.: B1254942
M. Wt: 327.4 g/mol
InChI Key: AUDDBHVKKYSXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Erysotramidine is a natural product found in various species of the Erythrina genus, including Erythrina arborescens, Erythrina lysistemon, and Erythrina latissima. This compound belongs to the class of indoloisoquinoline alkaloids and has been studied for its potential biological activities, including antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Erysotramidine typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Formation of the Isoquinoline Ring: The isoquinoline ring can be constructed using the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(+)-Erysotramidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitro compounds

Major Products Formed

    Oxidation: Quinones

    Reduction: Reduced derivatives

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(+)-Erysotramidine has several scientific research applications, including:

    Antitumor Activity: This compound and its derivatives have been studied for their potential to inhibit cell proliferation in leukemia and mammary tumor cells.

    Neuropharmacology: Compounds structurally related to this molecule have been investigated for their binding affinity and agonist/antagonist potency at melatonin receptor binding sites.

    Cancer Treatment:

    Breast Cancer Therapy: Studies have examined the interaction of this compound with the estrogen receptor and its effects on breast cancer cells.

Mechanism of Action

The mechanism of action of (+)-Erysotramidine involves several molecular targets and pathways:

    Tubulin Polymerization Inhibition: This compound inhibits tubulin polymerization, a critical process in cell division, thereby exerting cytostatic effects on cancer cells.

    Melatonin Receptor Interaction: It has been shown to interact with melatonin receptors, influencing neuropharmacological pathways.

    Estrogen Receptor Binding: The compound’s interaction with estrogen receptors suggests a role in modulating hormone-dependent pathways in breast cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methoxy-indolo[2,1-a]isoquinolines: These compounds share a similar core structure and have been studied for their antitumor activity.

    Erysotramidine: Another natural product found in Erythrina species, structurally related to (+)-Erysotramidine.

Uniqueness

This compound is unique due to its specific methoxy substitutions and its presence in multiple Erythrina species. Its diverse biological activities, including antitumor and neuropharmacological effects, make it a compound of significant interest in scientific research.

Properties

IUPAC Name

2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-14-5-4-13-9-18(21)20-7-6-12-8-16(23-2)17(24-3)10-15(12)19(13,20)11-14/h4-5,8-10,14H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDDBHVKKYSXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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